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3-Ethenyl-2,5-dimethylpyrazine - 80935-98-4

3-Ethenyl-2,5-dimethylpyrazine

Catalog Number: EVT-1208797
CAS Number: 80935-98-4
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Ethenyl-2,5-dimethylpyrazine is classified as a pyrazine, which is a type of aromatic heterocyclic compound. Pyrazines are typically formed through reactions involving amino acids and sugars, notably during the Maillard reaction, which occurs during cooking and food processing. This specific compound can be synthesized from various precursors, including L-threonine and aminoacetone, through both enzymatic and chemical methods .

Synthesis Analysis

The synthesis of 3-ethenyl-2,5-dimethylpyrazine can be achieved through several methods:

  1. Chemoenzymatic Synthesis:
    • Researchers have demonstrated that this compound can be produced from L-threonine using a bacterial operon. The process involves the condensation of two molecules of aminoacetone with one molecule of acetaldehyde. The enzymes involved include L-threonine dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, which facilitate the conversion of L-threonine into intermediate compounds necessary for pyrazine formation .
  2. Chemical Synthesis:
    • A total chemical synthesis route has been developed that allows for the production of 3-ethenyl-2,5-dimethylpyrazine from simpler precursors. This method involves specific reaction conditions that optimize yield and purity .
  3. Metabolic Engineering:
    • Advanced techniques utilizing genetically modified strains of Escherichia coli have been employed to enhance the production efficiency of this compound. By optimizing metabolic pathways and enzyme expression, researchers have achieved significant yields of 3-ethenyl-2,5-dimethylpyrazine .
Molecular Structure Analysis

The molecular structure of 3-ethenyl-2,5-dimethylpyrazine can be described as follows:

  • Molecular Formula: C8_{8}H10_{10}N2_{2}
  • Molecular Weight: Approximately 150.18 g/mol
  • Structural Features:
    • The compound contains a pyrazine ring, which consists of two nitrogen atoms at positions 1 and 4 of the six-membered ring.
    • The ethylene group (–CH=CH2_2) is attached at position 3, while two methyl groups (–CH3_3) are present at positions 2 and 5.

The presence of these functional groups contributes to its unique chemical properties and reactivity.

Chemical Reactions Analysis

3-Ethenyl-2,5-dimethylpyrazine participates in various chemical reactions:

  1. Formation via Maillard Reaction:
    • In food chemistry, it is formed through the Maillard reaction between reducing sugars and amino acids under heat. This reaction not only produces pyrazines but also other flavor compounds that enhance food aroma .
  2. Reactivity with Electrophiles:
    • The presence of double bonds in the ethylene group makes this compound susceptible to electrophilic attacks, potentially leading to further chemical transformations.
  3. Catalytic Reactions:
    • Catalysts have been developed that facilitate the synthesis of pyrazines from precursors like isopropanolamine through gas-solid catalysis at elevated temperatures (240–350 °C) with high yields reported .
Mechanism of Action

The mechanism by which 3-ethenyl-2,5-dimethylpyrazine exerts its effects primarily relates to its role as a flavor compound in food:

  1. Flavor Profile Contribution:
    • It contributes significantly to the aroma profile in foods due to its volatile nature; it can activate olfactory receptors leading to sensory perception associated with cooked or roasted flavors.
  2. Chemical Pathways:
    • In metabolic pathways involving amino acids and sugars, its formation is linked to complex biochemical processes that involve condensation reactions facilitated by specific enzymes .
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-ethenyl-2,5-dimethylpyrazine include:

  • Appearance: Typically exists as a colorless to pale yellow liquid.
  • Boiling Point: Approximately 130 °C.
  • Solubility: Soluble in organic solvents like ethanol and ether but has limited solubility in water.
  • Odor: Characterized by a strong roasted or nutty aroma.

These properties make it suitable for use in flavoring applications within the food industry.

Applications

3-Ethenyl-2,5-dimethylpyrazine has several notable applications:

  1. Food Industry:
    • Widely used as a flavoring agent due to its desirable aroma profile in products such as snacks, baked goods, and beverages.
  2. Fragrance Industry:
    • Employed in perfumes and scented products for its unique scent characteristics.
  3. Research Applications:
    • Used in studies related to the Maillard reaction and flavor chemistry to understand better how different compounds contribute to food aromas during cooking processes .

Properties

CAS Number

80935-98-4

Product Name

3-Ethenyl-2,5-dimethylpyrazine

IUPAC Name

3-ethenyl-2,5-dimethylpyrazine

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

InChI

InChI=1S/C8H10N2/c1-4-8-7(3)9-5-6(2)10-8/h4-5H,1H2,2-3H3

InChI Key

JLPZQZIYSREPPU-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=N1)C=C)C

Synonyms

3-Vinyl-2,5-dimethylpyrazine

Canonical SMILES

CC1=CN=C(C(=N1)C=C)C

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